molecular formula C16H25NO2 B12472918 N-hexyl-3-(4-methoxyphenyl)propanamide

N-hexyl-3-(4-methoxyphenyl)propanamide

Cat. No.: B12472918
M. Wt: 263.37 g/mol
InChI Key: FIBBWEONFOCOGD-UHFFFAOYSA-N
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Description

N-Hexyl-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a hexyl chain attached to the amide nitrogen and a 4-methoxyphenyl group at the third carbon of the propanamide backbone.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-hexyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C16H25NO2/c1-3-4-5-6-13-17-16(18)12-9-14-7-10-15(19-2)11-8-14/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,17,18)

InChI Key

FIBBWEONFOCOGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-3-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxyphenylpropanoic acid with hexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-3-(4-methoxyphenyl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-hexyl-3-(4-methoxyphenyl)propanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-hexyl-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-hexyl-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data

Unique Advantages and Limitations

  • Advantages :
    • Balanced lipophilicity for membrane penetration and sustained release.
    • Methoxy group enables π-π stacking with biological targets, improving binding affinity .
  • Limitations: Lower solubility compared to sulfonyl or nitro analogs may limit intravenous administration. Limited empirical data on in vivo efficacy compared to well-studied analogs like AMI 82B .

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